Methyl 2-methyl-3-(methylthio)propionate

Description

However, the provided evidence primarily focuses on Methyl 3-(methylthio)propionate (CAS 13532-18-8, FEMA 2720), a closely related compound. This compound is characterized by a methylthio (-SCH₃) group at the third carbon and a methyl ester group. It is naturally occurring in pineapple varieties, such as Tainong No. 4 (622.49 µg·kg⁻¹) and French Polynesia pineapple (1,140 µg·kg⁻¹), contributing to fruity and tropical aroma profiles . Its structural analogs include ethyl esters, thiophene derivatives, and furan-containing sulfides, which differ in volatility, solubility, and sensory properties.

Properties

CAS No. |

80986-28-3 |

|---|---|

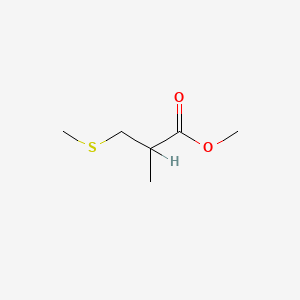

Molecular Formula |

C6H12O2S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

methyl 2-methyl-3-methylsulfanylpropanoate |

InChI |

InChI=1S/C6H12O2S/c1-5(4-9-3)6(7)8-2/h5H,4H2,1-3H3 |

InChI Key |

PGXGJIBNKHDXAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally or functionally related to Methyl 3-(methylthio)propionate (MMTP):

Key Differences and Research Findings

a) Volatility and Flavor Impact

- MMTP (Methyl 3-(methylthio)propionate): Higher volatility due to its smaller molecular weight (134.19 g/mol) compared to its ethyl analog (148.22 g/mol). This makes MMTP more prominent in top-note fragrances and fresh fruit flavors. In Tainong No. 4 pineapple, MMTP concentrations (622.49 µg·kg⁻¹) exceed those of ethyl 3-(methylthio)propionate (78.06 µg·kg⁻¹), suggesting a stronger contribution to pineapple aroma .

- Ethyl 3-(methylthio)propionate : Larger ethyl group increases hydrophobicity, enhancing persistence in savory or cooked food flavors. Its grassy/cabbage-like aroma is less dominant in fruits but used in vegetable flavor formulations .

b) Natural Occurrence

- MMTP is abundant in pineapple cultivars, with French Polynesia pineapples containing up to 1,140 µg·kg⁻¹, nearly double that of Tainong No. 4 .

- Ethyl 3-(methylthio)propionate is rarely found in natural sources at significant levels, indicating synthetic origins for most commercial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.